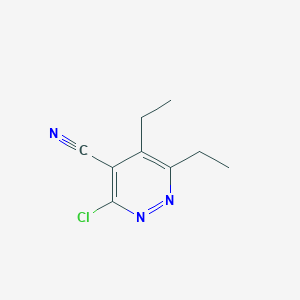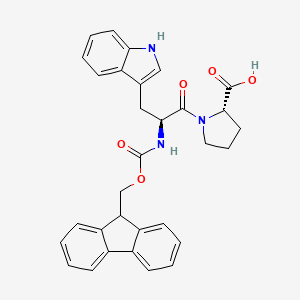
Fmoc-Trp-Pro-OH
Descripción general
Descripción
“Fmoc-Trp-Pro-OH” is a compound that is primarily used in peptide synthesis, a crucial process in pharmaceutical research and development . It is a part of the Fmoc group of compounds, which are known for their outstanding quality, efficiency, and indispensable role in Solid Phase Peptide Synthesis (SPPS) .
Synthesis Analysis
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct .Chemical Reactions Analysis
The Fmoc group is a base-labile protecting group used in organic synthesis. It is frequently used as a protecting group for amines . The Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct .Aplicaciones Científicas De Investigación
Geles Moleculares
“Fmoc-Trp-Pro-OH” se ha utilizado en la formación de geles moleculares a través del autoensamblaje de geladores de bajo peso molecular, que son de interés por sus posibles aplicaciones en la administración de fármacos .
Hidrogel Antimicrobianos
Se está investigando el uso de “this compound” para crear hidrogel antimicrobianos que son biocompatibles, de amplio espectro y mecánicamente ajustables para combatir los microbios multirresistentes .
Aplicaciones Biomédicas
Los derivados de “this compound” se han explorado para crear hidrogel autoportantes que podrían utilizarse como matrices extracelulares, con posibles aplicaciones en campos biomédicos como ensayos de citotoxicidad y adhesión celular .
Formación de Nanopartículas
El compuesto se ha investigado por su capacidad para autoensamblarse y formar nanopartículas, que podrían tener diversas aplicaciones en nanotecnología y ciencia de materiales .
Mecanismo De Acción
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Fmoc-Trp-Pro-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes and proteins involved in peptide bond formation. For instance, it is used in the synthesis of analogs of glucagon-like peptide-1 (GLP-1), which is significant for the treatment of type 2 diabetes . The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The interactions between this compound and these enzymes are primarily based on the formation and cleavage of peptide bonds.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s incorporation into peptides can affect the function of these peptides within cells. For example, peptides synthesized using this compound can modulate signaling pathways by acting as agonists or antagonists of specific receptors . Additionally, the presence of tryptophan in the peptide sequence can influence gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of this compound involves its role in peptide synthesis. The Fmoc group protects the amine group of tryptophan, preventing unwanted side reactions during peptide bond formation. Upon removal of the Fmoc group using a base such as piperidine, the free amine group can participate in nucleophilic attacks on activated carboxyl groups, leading to peptide bond formation . This mechanism ensures the sequential addition of amino acids to the growing peptide chain, allowing for the synthesis of complex peptides and proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions, but prolonged exposure to light and moisture can lead to degradation . In in vitro studies, the stability of this compound ensures consistent results in peptide synthesis. In in vivo studies, the compound’s stability and long-term effects on cellular function need to be carefully monitored to ensure accurate results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can be used to study the physiological effects of synthesized peptides. At high doses, this compound may exhibit toxic or adverse effects, including disruptions in cellular metabolism and signaling pathways . It is essential to determine the optimal dosage to balance efficacy and safety in experimental studies.
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes such as peptidyl transferases and proteases, which facilitate the formation and cleavage of peptide bonds . Additionally, the presence of tryptophan in the peptide sequence can influence metabolic flux and metabolite levels by interacting with enzymes involved in tryptophan metabolism, such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by amino acid transporters, which facilitate its uptake into cells . Once inside the cell, this compound can be distributed to various cellular compartments, where it participates in peptide synthesis and other biochemical processes.
Subcellular Localization
This compound is localized in specific subcellular compartments, depending on its role in peptide synthesis. The compound can be found in the cytoplasm, where it interacts with ribosomes and other components of the protein synthesis machinery . Additionally, this compound may be directed to specific organelles, such as the endoplasmic reticulum, where it participates in the synthesis of membrane-bound and secreted proteins . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments.
Propiedades
IUPAC Name |
(2S)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29N3O5/c35-29(34-15-7-14-28(34)30(36)37)27(16-19-17-32-26-13-6-5-8-20(19)26)33-31(38)39-18-25-23-11-3-1-9-21(23)22-10-2-4-12-24(22)25/h1-6,8-13,17,25,27-28,32H,7,14-16,18H2,(H,33,38)(H,36,37)/t27-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRDEMGNKJZHKQ-NSOVKSMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



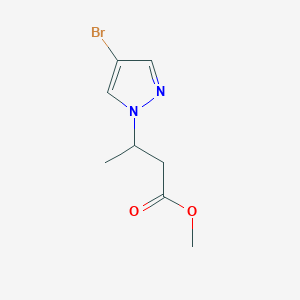
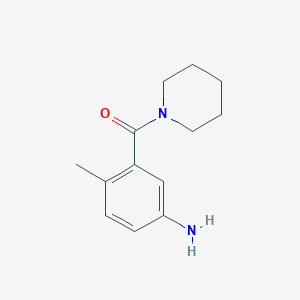

![[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol](/img/structure/B1457310.png)
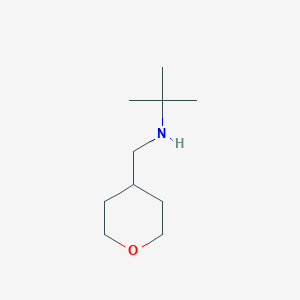
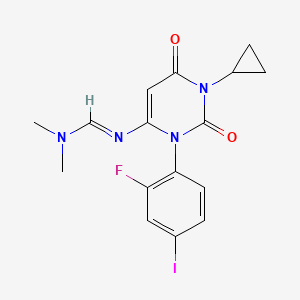
![Cyclobutanecarboxylic acid, 3-[2-(1,1-dimethylethoxy)-2-oxoethylidene]-](/img/structure/B1457315.png)
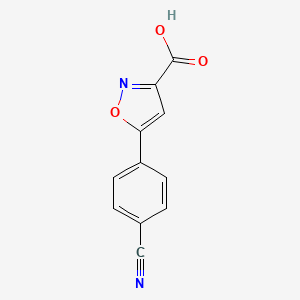
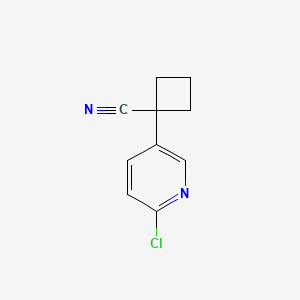
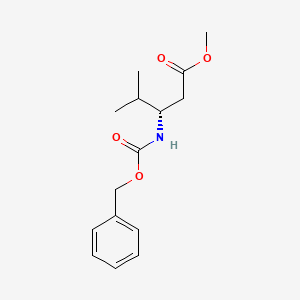
![1-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}ethan-1-amine hydrochloride](/img/structure/B1457324.png)


